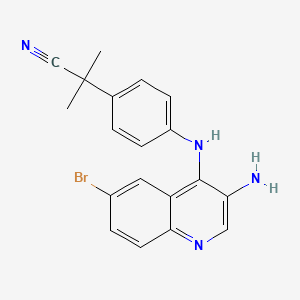

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Vue d'ensemble

Description

The compound “2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, quinoline derivatives are generally synthesized by chemists through new strategies on par with the reported methods .Applications De Recherche Scientifique

Synthesis of PI3K/mTOR Inhibitors : Lei et al. (2015) described the synthesis of a compound closely related to your query, which is used as an important intermediate in PI3K/mTOR inhibitors. They optimized the synthetic method, which could be useful for synthesizing NVP-BEZ235 derivatives, a notable PI3K/mTOR inhibitor (Fei Lei et al., 2015).

Potential as Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-bromoquinolines, which can be converted to 6-amino derivatives, including the compound . They investigated their potential use as fluorescent brightening agents (D. W. Rangnekar & G. Shenoy, 1987).

Pharmacological Activities of Derivatives : Rajveer et al. (2010) synthesized 6-bromoquinazolinone derivatives, known for their anti-inflammatory, analgesic, and antibacterial properties. These derivatives, related to your compound of interest, were tested for various pharmacological activities (Ch. Rajveer et al., 2010).

Antimicrobial Activity : Patel et al. (2006) focused on synthesizing newer quinazolinones, including bromo derivatives, and evaluated their antimicrobial activity. This could suggest a potential application of your compound in antimicrobial research (J. A. Patel et al., 2006).

Antimalarial Properties : Werbel et al. (1986) synthesized a series of compounds, including quinoline derivatives, demonstrating significant antimalarial potency in various models, suggesting a potential application for your compound in antimalarial research (L. M. Werbel et al., 1986).

Synthesis and Biomolecular Binding Properties : Bonacorso et al. (2018) reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to your compound. They examined their photophysics and biomolecular binding properties, indicating potential applications in material science and biochemistry (H. Bonacorso et al., 2018).

Mécanisme D'action

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile may have a similar mode of action.

Biochemical Pathways

These could potentially include pathways involved in DNA synthesis and repair, cell division, and protein synthesis .

Result of Action

Given the known activities of quinoline derivatives, it is likely that the compound has antimicrobial, antimalarial, and potentially anticancer effects .

Propriétés

IUPAC Name |

2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQNIUZKXMCFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655021 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | |

CAS RN |

915019-52-2 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

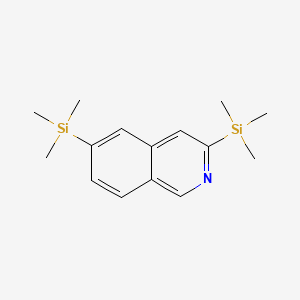

Synthesis routes and methods I

Procedure details

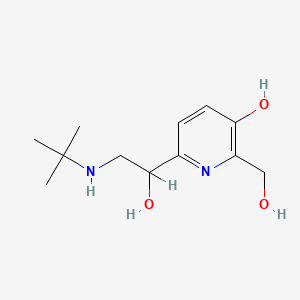

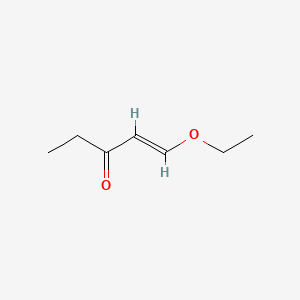

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)